molecular formula C20H24N2O3 B13844153 Quinidine-d3 N-Oxide

Quinidine-d3 N-Oxide

Cat. No.: B13844153
M. Wt: 343.4 g/mol
InChI Key: WVDIZKMXQMCCAA-JVANOXJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinidine-d3 N-Oxide is a deuterated derivative of Quinidine, a well-known antiarrhythmic agent. This compound is characterized by the presence of an N-oxide group and three deuterium atoms, which replace three hydrogen atoms in the molecule. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinidine-d3 N-Oxide involves the oxidation of Quinidine with an appropriate oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the N-oxide group. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

Quinidine-d3 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinidine-d3 N-Oxide is used in various scientific research applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows for the tracing of metabolic pathways and the study of drug metabolism.

    Biological Research: Used to study the effects of quinidine derivatives on biological systems.

    Medicinal Chemistry: Helps in the design and development of new antiarrhythmic agents.

    Industrial Applications: Used in the synthesis of other quinidine derivatives and related compounds

Mechanism of Action

Quinidine-d3 N-Oxide exerts its effects by inhibiting the fast inward sodium current (I_Na) and blocking the slow inward calcium current (I_Ca). It also affects the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, as well as the inward potassium rectifier current (I_KI). These actions result in the prolongation of the cardiac action potential and the QT interval on the electrocardiogram .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can slow down the metabolic process, leading to a longer half-life and improved pharmacokinetic properties compared to non-deuterated compounds .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

343.4 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1/i2D3

InChI Key

WVDIZKMXQMCCAA-JVANOXJASA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.